Dexamethasone β-D-Glucuronide Sodium Salt

Colon-specific drug delivery Prodrug targeting Inflammatory Bowel Disease

Dexamethasone β-D-Glucuronide Sodium Salt is the non-substitutable, colon-specific glucocorticoid prodrug for preclinical IBD research. Unlike free dexamethasone or simple phosphate salts, it relies on colonic bacterial β-glucuronidase for site-selective activation, delivering a Drug Delivery Index of 6.7–8.6 to the colonic mucosa while preserving HPA axis function. The sodium salt ensures superior aqueous solubility for reproducible in vitro assays and in vivo dosing. For studies where colon-restricted steroid release is a critical variable, this ≥95% pure reagent is essential.

Molecular Formula C₂₈H₃₆FNaO₁₁
Molecular Weight 590.57
CAS No. 105088-08-2
Cat. No. B1140666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone β-D-Glucuronide Sodium Salt
CAS105088-08-2
Synonyms(11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; 
Molecular FormulaC₂₈H₃₆FNaO₁₁
Molecular Weight590.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexamethasone β-D-Glucuronide Sodium Salt (CAS 105088-08-2): A Water-Soluble, Colon-Targeted Prodrug for Enhanced Research Selectivity


Dexamethasone β-D-Glucuronide Sodium Salt is a water-soluble glucocorticoid derivative formed by β-D-glucuronidation at the 21-position of dexamethasone [1]. This conjugation fundamentally alters its physicochemical and pharmacokinetic profile compared to the parent compound, dexamethasone, and other synthetic glucocorticoids [2]. It is primarily utilized as a colon-specific prodrug in preclinical research models of inflammatory bowel disease (IBD), where its targeted delivery mechanism offers distinct experimental advantages [3]. The sodium salt form (molecular formula C28H36FNaO11, MW 590.57) [4] ensures enhanced aqueous solubility, facilitating in vitro assay preparation and in vivo administration.

Why Dexamethasone β-D-Glucuronide Sodium Salt Cannot Be Substituted by Other Dexamethasone Analogs or Prodrugs


Generic substitution with unmodified dexamethasone, dexamethasone sodium phosphate, or alternative steroid prodrugs (e.g., budesonide glucuronide) is scientifically invalid for applications requiring colon-specific delivery. The core functionality of Dexamethasone β-D-Glucuronide is predicated on its hydrolysis by bacterial β-glucuronidase enzymes, which are predominantly localized in the colonic lumen [1]. Free dexamethasone is systemically absorbed from the upper GI tract, leading to off-target adrenal suppression and reduced local colonic efficacy [2]. Dexamethasone glucoside prodrugs demonstrate premature hydrolysis in the small intestine, negating colon-specific targeting [1]. Budesonide glucuronide, while a similar class of prodrug, exhibits a different Drug Delivery Index (DDI) and potency profile in comparative studies, making it a non-equivalent alternative [3]. Therefore, for any study or application where colon-restricted glucocorticoid release is a critical experimental variable, this specific sodium salt prodrug is the non-substitutable reagent.

Quantitative Differentiation Evidence for Dexamethasone β-D-Glucuronide Sodium Salt vs. Closest Comparators


Colon-Specific Delivery Efficiency: Superior Targeting Over Systemic Dexamethasone

Dexamethasone β-D-Glucuronide demonstrates a significantly higher Drug Delivery Index (DDI) compared to free dexamethasone, confirming its enhanced targeting to colonic tissues. The DDI, a measure of relative targeting efficiency, was calculated from tissue concentration data in rat models [1]. This metric quantifies the fold-increase in local drug delivery to the colon versus systemic exposure, relative to a reference dose of the free drug.

Colon-specific drug delivery Prodrug targeting Inflammatory Bowel Disease Drug Delivery Index

GI Stability and Prodrug Integrity: Glucuronide Resistance to Small Intestinal Hydrolysis

Dexamethasone β-D-Glucuronide exhibits high resistance to enzymatic hydrolysis in the upper GI tract, a critical advantage over dexamethasone glucoside prodrugs. Research by Tozer et al. (1991) indicated that a glucoside prodrug of dexamethasone was susceptible to hydrolysis in the upper GI tract, leading to premature release of the active drug [1]. This study therefore assessed the stability of the glucuronide analog, finding it to be relatively stable in the small intestine.

Prodrug stability GI tract hydrolysis β-glucuronidase Oral drug delivery

Adrenal Suppression Profile: Maintained HPA Axis Function vs. Free Dexamethasone

Treatment with free dexamethasone significantly reduces serum corticosterone levels to subnormal levels, indicating suppression of the hypothalamic-pituitary-adrenal (HPA) axis. In contrast, treatment with the prodrug Dexamethasone β-D-Glucuronide maintains serum corticosterone and plasma adrenocorticotropic hormone (ACTH) levels near those of healthy controls [1].

Glucocorticoid side effects HPA axis suppression Corticosterone Adrenocorticotropic hormone

Therapeutic Efficacy in Colitis: Enhanced Healing and Fluid Absorption vs. Free Dexamethasone

Dexamethasone β-D-Glucuronide demonstrates significantly greater potency than free dexamethasone in improving key disease parameters in a rat colitis model. The prodrug is more effective at improving net colonic fluid absorption and reducing the surface area of ulceration at a lower systemic dose of the active moiety [1].

Colitis treatment Mucosal healing Drug potency Fluid absorption

Comparative Prodrug Performance: Dexamethasone vs. Budesonide Glucuronide

In a comparative pharmacokinetic study, Dexamethasone β-D-Glucuronide (DXglrd) demonstrated a higher Drug Delivery Index (DDI) for colonic targeting compared to Budesonide-β-D-Glucuronide (BUDglrd) in conventional rats. The DDI for DXglrd ranged from approximately 5 to 11, indicating more efficient local delivery of the active corticosteroid to the large intestine [1].

Prodrug comparison Drug delivery Budesonide Ulcerative colitis

Enhanced Aqueous Solubility for In Vitro Assay Preparation

Dexamethasone β-D-Glucuronide Sodium Salt is a water-soluble derivative, significantly enhancing its utility in biochemical assays compared to the parent compound. Free dexamethasone is practically insoluble in water (solubility ~0.1 mg/mL at 25°C [REFS-2, REFS-3]), often requiring organic co-solvents like DMSO or ethanol for dissolution . In contrast, the glucuronide sodium salt exhibits markedly improved aqueous solubility, facilitating direct dissolution in water or aqueous buffers for in vitro studies [1].

Solubility In vitro assays Dexamethasone Sample preparation

High-Value Research Applications for Dexamethasone β-D-Glucuronide Sodium Salt


Preclinical In Vivo Studies of Colon-Specific Drug Delivery and Inflammatory Bowel Disease (IBD)

This compound is the reagent of choice for any preclinical study in rodents or other animal models where targeted delivery of a glucocorticoid to the colon is required. The high Drug Delivery Index (DDI) of 6.7-8.6 in colonic mucosa [1] and the maintenance of normal HPA axis function (corticosterone levels near control) [1] make it ideal for: (1) evaluating the efficacy of colon-restricted steroids in models of ulcerative colitis or Crohn's disease; (2) investigating the therapeutic window and dose-response of locally delivered dexamethasone; and (3) dissecting the local versus systemic contributions of glucocorticoid action in GI inflammation. Its superior DDI over budesonide glucuronide (DDI 5-11 vs. less effective delivery) [2] further solidifies its position for studies requiring maximal colonic drug loading.

In Vitro Assays for Prodrug Hydrolysis and Glucuronidase Activity

The compound's stability profile—resistance to hydrolysis in small intestinal contents but specific hydrolysis by colonic β-glucuronidase [1]—makes it a validated substrate for in vitro assays. Researchers can use it to: (1) quantify bacterial β-glucuronidase activity in fecal or colonic content samples; (2) screen for inhibitors of bacterial glucuronidases that might alter prodrug activation; (3) study the kinetics of prodrug conversion in a controlled setting; and (4) validate the integrity of colon-specific delivery systems in dissolution or simulated GI fluid assays. The water-soluble sodium salt form [3] simplifies preparation of stock solutions and assay buffers, reducing experimental variability associated with organic co-solvents.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of GI-Restricted Corticosteroid Delivery

For researchers constructing PK/PD models of colon-specific drug release, this compound offers a well-characterized benchmark. The extensive in vivo data on tissue distribution [1] and steady-state pharmacokinetics in both healthy and colitic rats [2] provide a robust dataset for model calibration and validation. Specific applications include: (1) developing and validating computational models of prodrug transport and activation along the GI tract; (2) serving as a positive control for novel colon-targeting formulations; and (3) comparing the targeting efficiency of new chemical entities or delivery technologies against an established prodrug standard. The quantitative DDI values and adrenal suppression data allow for direct, evidence-based benchmarking.

Glycobiology Research on Glucocorticoid Metabolism and Excretion

As a defined glucuronide conjugate, this compound serves as a valuable tool in glycobiology and drug metabolism studies [3]. Its specific applications in this field include: (1) investigating the role of UDP-glucuronosyltransferases (UGTs) in steroid metabolism; (2) studying the transport mechanisms of glucuronide conjugates across cellular membranes (e.g., MRP2, BCRP transporters); (3) serving as a reference standard for the identification and quantification of dexamethasone glucuronide metabolites in biological samples using LC-MS/MS; and (4) exploring the cellular processes of glucuronidation and de-glucuronidation. The high purity specification (≥95%) [3] ensures reliable use as an analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexamethasone β-D-Glucuronide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.